molecular formula C10H9ClN2 B1314550 7-chloro-N-methylquinolin-4-amine CAS No. 21875-67-2

7-chloro-N-methylquinolin-4-amine

Cat. No. B1314550
CAS RN: 21875-67-2
M. Wt: 192.64 g/mol
InChI Key: UWTWMUXPAIGYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-methylquinolin-4-amine is a chemical compound with the molecular formula C10H9ClN2 . It is also known by other names such as 7-Chloro-N-methyl-4-quinolinamine and 4-(Methylamino)-7-chloroquinoline .


Synthesis Analysis

The synthesis of 7-chloro-N-methylquinolin-4-amine and its derivatives has been achieved through nucleophilic aromatic substitution reactions . The intermediates are treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases . There are several synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of 7-chloro-N-methylquinolin-4-amine consists of a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular weight of the compound is 192.64 .


Chemical Reactions Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-chloro-N-methylquinolin-4-amine include a molecular weight of 192.64 . The compound is solid in form .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Novel Compounds : 7-chloro-N-methylquinolin-4-amine is used as an intermediate in synthesizing a range of novel compounds. For example, it has been used to synthesize secondary and tertiary amines containing the 2-chloro-6-methylquinoline moiety, which have shown promising antifungal activity (Kumar et al., 2011). Similarly, it's involved in the synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents (Kumar et al., 2011).

  • Synthesis of Antimalarial Agents : A notable application is in synthesizing novel 4-aminoquinoline derivatives with potential use in malaria chemotherapy. For example, certain derivatives have shown curative activity against chloroquine-resistant malaria parasites, indicating their importance in drug discovery for malaria treatment (Dola et al., 2016).

Pharmacological Applications

  • Antiprotozoal Activity : The compound has been a part of the synthesis of derivatives with antiprotozoal activity. These derivatives have shown promising activities against strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense, offering potential for treating diseases like malaria and African sleeping sickness (Faist et al., 2017).

  • Antidepressant and Antifungal Properties : Derivatives of 7-chloro-N-methylquinolin-4-amine have been studied for their antidepressant and antifungal activities. Some compounds synthesized from it have shown significant reduction in immobility time in rats, indicating potential antidepressant effects (Kumar et al., 2011).

Chemical Analysis and Modification

  • Structural Analysis and Modification : The compound has been used in studies involving the structural analysis and modification of quinoline derivatives. For example, investigations into the reaction mechanism of CuFL1 with nitric oxide, where FL1 contains a 2-methylquinolin-8-ylamino group, provide insights into the design of faster-reacting probes for chemical analysis (McQuade et al., 2010).

Safety And Hazards

The compound is classified as Aquatic Chronic 4 and is stored under Combustible Solids . More detailed safety data can be found in the Safety Data Sheets .

Future Directions

The future directions for 7-chloro-N-methylquinolin-4-amine and its derivatives could involve further exploration of their biological and pharmaceutical activities . The development of new drugs to treat malaria and non-malarial infectious diseases could potentially utilize the amino-quinoline moiety . Additionally, the synthesis of new 4-aminoquinolines and evaluation of their in vitro activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum is an area of ongoing research .

properties

IUPAC Name

7-chloro-N-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-12-9-4-5-13-10-6-7(11)2-3-8(9)10/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTWMUXPAIGYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470709
Record name 7-chloro-N-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-methylquinolin-4-amine

CAS RN

21875-67-2
Record name 7-chloro-N-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-N-methylquinolin-4-amine
Reactant of Route 2
Reactant of Route 2
7-chloro-N-methylquinolin-4-amine
Reactant of Route 3
Reactant of Route 3
7-chloro-N-methylquinolin-4-amine
Reactant of Route 4
Reactant of Route 4
7-chloro-N-methylquinolin-4-amine
Reactant of Route 5
Reactant of Route 5
7-chloro-N-methylquinolin-4-amine
Reactant of Route 6
Reactant of Route 6
7-chloro-N-methylquinolin-4-amine

Citations

For This Compound
5
Citations
MO Ezzat, BMA Razik, KF Dawood - Indian Drugs, 2020 - search.ebscohost.com
… to design and discover new medical countermeasure drugs, we evaluate a total of 184 molecules of 7-chloro-N-methylquinolin-4-amine derivatives for binding affinity inside the crystal …
Number of citations: 3 search.ebscohost.com
MO Ezzat, BM Abd Razik, KF Dawood - 2020 - indiandrugsonline.org
… To design and discover new medical countermeasure drugs, we evaluate a total of 184 molecules of 7-chloro-N-methylquinolin-4-amine derivatives for binding affinity inside the crystal …
Number of citations: 0 www.indiandrugsonline.org
M Jovanović, M Gruden-Pavlović, M Zlatović - Monatshefte für Chemie …, 2015 - Springer
… For instance, in non-covalent dimers with proline formed with 7-chloro-N-methylquinolin-4-amine (A1), N-methylquinolin-4-amine (A2), and N-methylpyridin-4-amine (A4) (dimers 1, 2, 4, …
Number of citations: 5 link.springer.com
MVN De Souza, KC Pais, CR Kaiser, MA Peralta… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 33 quinoline derivatives have been synthesized and evaluated for their in vitro antibacterial activity against Mycobacterium tuberculosis H 37 Rv using the Alamar Blue …
Number of citations: 228 www.sciencedirect.com
SJ Burgess - 2008 - search.proquest.com
There are between 350 and 500 million clinical cases of malaria each year, and over 1 million deaths, with pregnant women and children under the age of 5 being most at risk. …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.